ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate, also known as ETPC, is a carbamate derivative that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.32 g/mol.
Scientific Research Applications
Drug Discovery
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Cancer Applications
Thiophene derivatives exhibit many pharmacological properties such as anti-cancer . For example, Raloxifene, a drug used for the treatment of breast cancer, has a thiophene framework .
Anti-Inflammatory Applications
Thiophene derivatives also show anti-inflammatory properties . Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .
Antimicrobial Applications
Thiophene derivatives have been found to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system have been used in the fabrication of organic light-emitting diodes (OLEDs) . This is due to their unique electronic properties .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have also been used in organic field-effect transistors (OFETs) . This is because of their ability to conduct electricity .
Synthesis of New Compounds
Pd-catalyzed coupling reactions like the Sonogashira coupling reaction are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions . Terminal alkynes, such as the compound , have a very critical role in Sonogashira coupling reaction . This makes them very important for the preparation of organic compounds .
Mechanism of Action
Target of Action
Thiophene-based analogs, a key component of this compound, have been studied extensively and are known to interact with a variety of biological targets . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiophene derivatives are known to inhibit certain enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways could be affected .
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
properties
IUPAC Name |
ethyl N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-17-12(16)13-6-8-15-7-5-10(14-15)11-4-3-9-18-11/h3-5,7,9H,2,6,8H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPVHNHSMFDWHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CC(=N1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.